Phenanthrene, 9-(1-propynyl)-
Description
Phenanthrene, 9-(1-propynyl)- (abbreviated as 9PPh; IUPAC name: 9-propynylphenanthrene) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene core substituted at the 9th position with a propynyl (–C≡C–CH₃) group. This structural modification introduces unique electronic and steric properties, distinguishing it from unsubstituted phenanthrene and other derivatives. The propynyl group enhances conjugation, alters reactivity, and enables applications in organic synthesis, materials science, and biochemical studies .
Properties
CAS No. |
185506-26-7 |
|---|---|
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
9-prop-1-ynylphenanthrene |
InChI |
InChI=1S/C17H12/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h3-6,8-12H,1H3 |
InChI Key |
GKFBSAVSQZVBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene, 9-(1-propynyl)- can be achieved through several methodsThe reaction typically requires a Lewis acid catalyst such as aluminum chloride and an appropriate acylating agent .
Another method involves the cyclodehydrogenation of dibenzal or 2,2-dimethyldiphenyl using sulfur. This process yields phenanthrene, which can then be further functionalized to introduce the propynyl group .
Industrial Production Methods
Industrial production of phenanthrene derivatives often involves large-scale preparation methods. Phenanthrene is commonly obtained from coal tar, where it is the second most abundant polycyclic aromatic hydrocarbon. The large-scale preparation of phenanthrene derivatives, including phenanthrene, 9-(1-propynyl)-, involves regioselective functionalization techniques .
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 9-(1-propynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone using chromic acid.
Reduction: Reduction with hydrogen gas and Raney nickel yields 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine results in the formation of 9-bromophenanthrene.
Sulfonation: Reaction with concentrated sulfuric acid produces 2-phenanthrenesulfonic acid and 3-phenanthrenesulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas and Raney nickel for reduction, bromine for halogenation, and concentrated sulfuric acid for sulfonation .
Major Products
The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, 9-bromophenanthrene, and phenanthrenesulfonic acids .
Scientific Research Applications
Phenanthrene, 9-(1-propynyl)-, an aromatic hydrocarbon, is derived from phenanthrene and has a propynyl group (CH) at the 9-position, altering its chemical properties and reactivity. It is of interest in organic chemistry and materials science.
Scientific Research Applications
Organic Electronics
- Phenanthrene, 9-(1-propynyl)- may be utilized in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
- It may also be used in organic photovoltaic cells .
Interaction Studies
- Interaction studies have indicated that phenanthrene, 9-(1-propynyl)- may undergo metabolic transformations when interacting with cytochrome P450 enzymes, leading to hydroxylated metabolites.
- These interactions are crucial for assessing its environmental impact and potential toxicity.
Synthesis
- Phenanthrene, 9-(1-propynyl)- can be synthesized through methods that allow for the selective introduction of functional groups while maintaining the integrity of the aromatic system.
- One method involves the synthesis of substituted phenanthrenyl stannanes from 2-(1-alkynyl)-biphenyls .
Comparison with Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Phenanthrene | Polycyclic Aromatic Hydrocarbon | Base structure with three fused benzene rings |
| Naphthalene | Polycyclic Aromatic Hydrocarbon | Two fused benzene rings; simpler structure |
| Anthracene | Polycyclic Aromatic Hydrocarbon | Three linear fused benzene rings |
| 9-Hydroxyphenanthrene | Hydroxylated Phenanthrene Derivative | Contains a hydroxyl group at position 9 |
| 9-(1-Propynyl)phenanthrene | Alkynylated Phenanthrene Derivative | Propynyl group enhances reactivity |
Mechanism of Action
The mechanism of action of phenanthrene, 9-(1-propynyl)- involves its interaction with molecular targets such as cytochrome P450 enzymes. These enzymes play a significant role in the detoxification of xenobiotics and the biosynthesis of endogenous compounds. The compound’s ability to inhibit specific cytochrome P450 enzymes makes it a potential candidate for cancer chemoprevention .
Comparison with Similar Compounds
The following analysis compares 9PPh with structurally analogous phenanthrene derivatives, focusing on substituent effects, reactivity, biological interactions, and applications.
Structural Analogs and Substituent Effects
Key Observations :
- Substituent Electronic Effects: The propynyl group in 9PPh introduces sp-hybridized carbons, increasing electron-withdrawing character compared to methyl or amino groups. This enhances reactivity in cross-coupling reactions (e.g., Sonogashira) .
- Steric Influence : Bulky substituents (e.g., phenylbutenynyl in ) reduce accessibility for electrophilic attack, whereas smaller groups (e.g., propynyl) maintain reactivity at the phenanthrene core .
Biological Activity
Phenanthrene, 9-(1-propynyl)- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly in relation to its metabolic pathways and potential environmental impacts. This article explores its biological activity through various studies, highlighting its interactions with cytochrome P450 enzymes, degradation potential, and associated toxicological effects.
Structure and Metabolism
Phenanthrene is a three-ringed aromatic hydrocarbon that undergoes metabolic transformations primarily via cytochrome P450 enzymes. Notably, human cytochrome P450 2A13 has been identified as the most active enzyme in oxidizing phenanthrene to its hydroxylated metabolite, 9-hydroxyphenanthrene. Other enzymes such as P450 2A6 also exhibit activity but to a lesser extent .
Table 1: Cytochrome P450 Enzyme Activity on Phenanthrene
| Enzyme | Activity Level (Relative) |
|---|---|
| P450 2A13 | Highest |
| P450 2A6 | Moderate |
| P450 1A1 | Low |
| P450 1A2 | Low |
| P450 3A4 | Low |
The oxidation products of phenanthrene are significant as they can serve as biomarkers for environmental exposure to PAHs .
Degradation Potential
Research has shown that phenanthrene can be degraded by certain microbial strains. For instance, strain 23aP was observed to utilize phenanthrene effectively in the presence of nitrogen sources like ammonium nitrate. In controlled experiments, various metabolites were identified using gas chromatography-mass spectrometry (GC-MS), indicating that microbial degradation pathways may be viable for bioremediation efforts .
Table 2: Identified Metabolites from Phenanthrene Degradation
| Retention Time (min) | Metabolite Identification |
|---|---|
| 6.35 | Intermediate A |
| 11.22 | Intermediate B |
| 11.55 | Intermediate C |
| 12.13 | Phenanthrene |
| 15.96 | Intermediate D |
Toxicological Studies
Phenanthrene and its derivatives have been studied for their toxicological effects on various organisms. In one study involving Artemia franciscana nauplii and adults, phenanthrene demonstrated significant genotoxicity. The lethal concentrations were determined after exposure periods of 24 and 48 hours, revealing a dose-dependent response .
Table 3: Lethal Concentrations of Phenanthrene
| Exposure Time (h) | Lethal Concentration (mg/L) |
|---|---|
| 24 | X mg/L |
| 48 | Y mg/L |
Interaction with Cytochrome P450 Enzymes
The interaction of phenanthrene with cytochrome P450 enzymes is crucial for understanding its biological activity. Studies indicate that phenanthrene can inhibit the catalytic activity of these enzymes, which could lead to altered metabolism of other drugs and environmental chemicals .
Case Study: Inhibition of Cytochrome P450
In a comparative analysis, phenanthrene was found to inhibit the activity of P450 enzymes more effectively than naphthalene, with an IC50 value indicating significant potency against P450 1B1 and P450 1A2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
